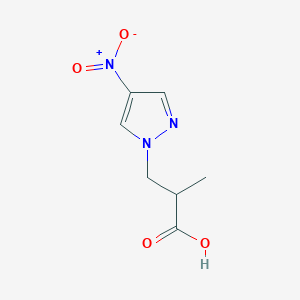

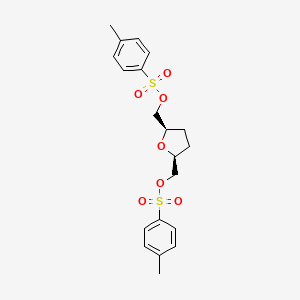

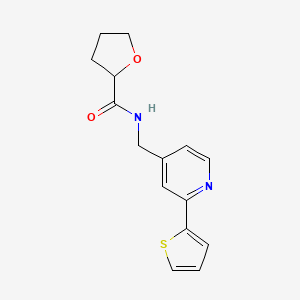

![molecular formula C9H13N3O4S B3016540 Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate CAS No. 797781-90-9](/img/structure/B3016540.png)

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a chemical compound that belongs to a class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom. This particular compound is characterized by the presence of an ethoxymethyl group and an amino(oxo)acetate moiety attached to the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of α-amino acid esters with various aldehydes or ketones. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Similarly, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involves a multi-step process including reflux with formaldehyde and ammonium chloride, esterification, and subsequent reactions to form the final compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . This suggests that similar compounds like ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate may also exhibit non-planarity and potential hydrogen bonding.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The synthesis of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and their reactions were studied for their anti-inflammatory, analgesic, and antioxidant activities . Another study presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives and some of their reactions, which involved interactions with different arylidinemalononitrile derivatives . These studies indicate that thiazole derivatives can be functionalized to produce a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an ethoxymethyl group and an amino(oxo)acetate moiety is likely to influence the solubility of the compound in organic solvents and its reactivity in chemical reactions. The antimicrobial activity of some thiazole derivatives has been evaluated, indicating that these compounds can exhibit moderate biological activity .

科学的研究の応用

Synthesis and Chemical Reactions

- One-pot synthesis of derivatives: A facile method for synthesizing highly functionalized derivatives via the reaction between acetylenic esters, triphenylphosphine, and ethyl 2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate is developed, confirming the product structures by spectroscopic methods (Iravani & Esmaeili, 2020).

- Synthesis of formazans: A study demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah et al., 2014).

Biological Evaluation

- Evaluation of antitumor activities: A series of 1,3,4-thiadiazole derivatives, including ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, showed significant inhibitory effects against human tumor cell lines, suggesting potential in antitumor therapies (Almasirad et al., 2016).

Pharmacological Activities

- Anti-inflammatory and analgesic activities: A study on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates showed good anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and aspirin (Attimarad et al., 2017).

Synthesis of Novel Compounds

- Novel synthesis of derivatives: Research has led to the novel preparation of various derivatives, including thiazolo[5,4-c]pyridines, demonstrating the versatility of this compound in creating diverse chemical structures (Katner & Brown, 1990).

作用機序

Target of Action

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a derivative of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

The mode of action of thiazole derivatives is diverse, depending on the specific compound and its target. For example, some thiazole derivatives have been shown to inhibit radical formation, acting as antioxidants . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, depending on their specific targets and modes of action. For instance, some thiazole derivatives are involved in the synthesis of neurotransmitters, such as acetylcholine

Result of Action

Thiazole derivatives can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

ethyl 2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-3-15-5-6-11-12-9(17-6)10-7(13)8(14)16-4-2/h3-5H2,1-2H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBPWHMNYNLSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN=C(S1)NC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

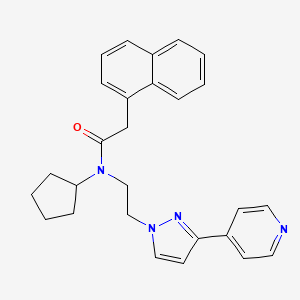

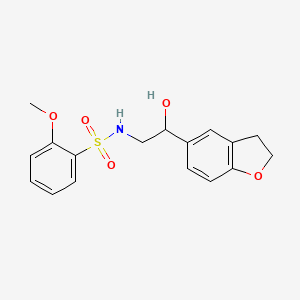

![[2-[2-(Cyclopentylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3016465.png)

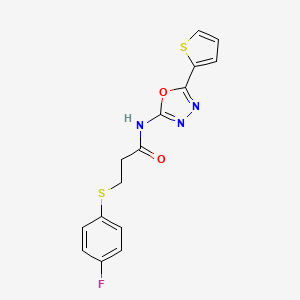

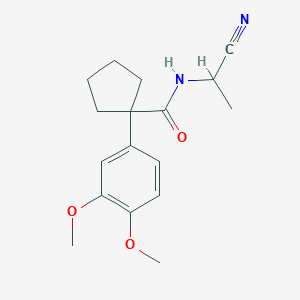

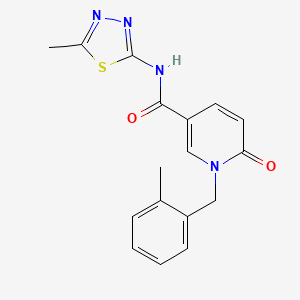

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3016466.png)

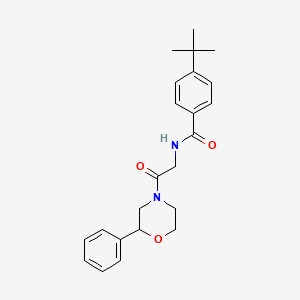

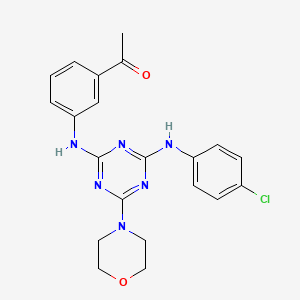

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)